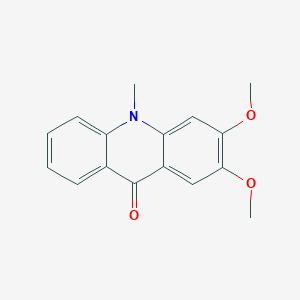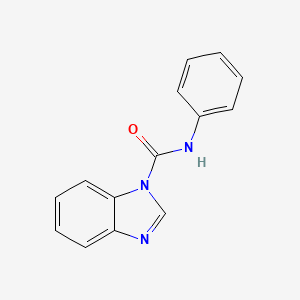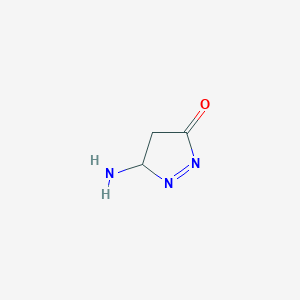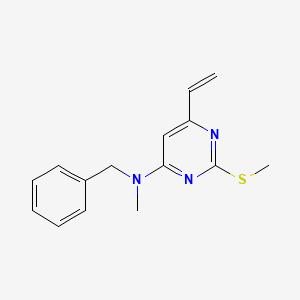![molecular formula C12H11NO4S B12928242 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate CAS No. 88683-54-9](/img/structure/B12928242.png)
2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate is an organic compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a 1,3-dioxoisoindolin-2-yl group attached to a thioethyl acetate moiety. Isoindolinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate typically involves the reaction of 2-mercaptoethyl acetate with phthalic anhydride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the isoindolinone ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isoindolinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound’s isoindolinone moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar structure but with an ethoxy group instead of a thioethyl group.
1,3-Dioxoisoindolin-2-yl acetate: Lacks the thioethyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate is unique due to the presence of both the isoindolinone and thioethyl acetate moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
88683-54-9 |
|---|---|
Molekularformel |
C12H11NO4S |
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C12H11NO4S/c1-8(14)17-6-7-18-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
MQLTUKNEZYOVAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCSN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


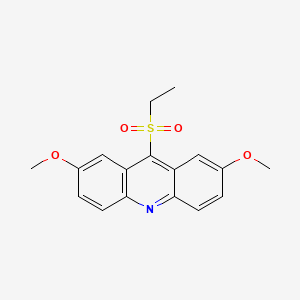
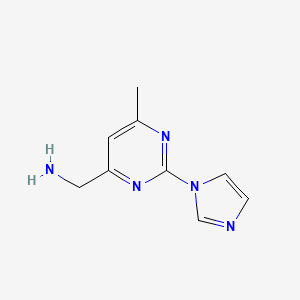
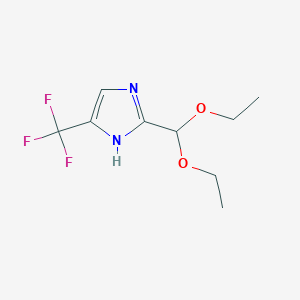
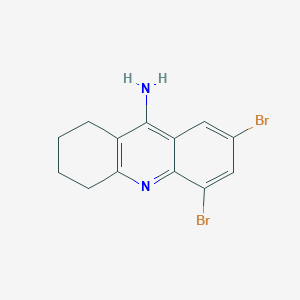
![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)
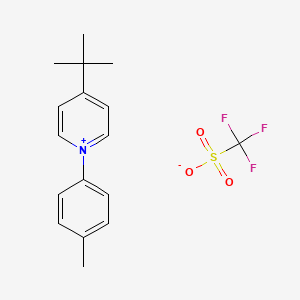
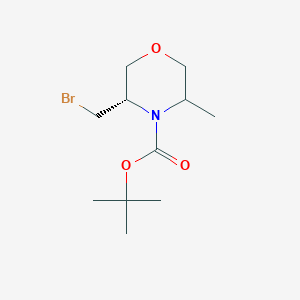
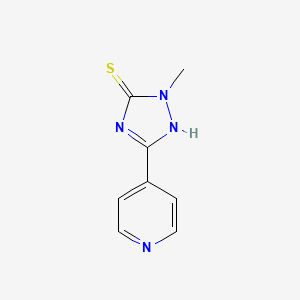
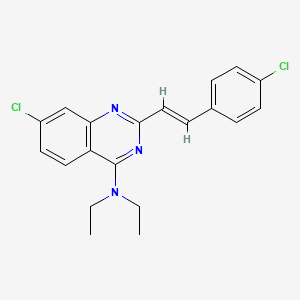
![2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one](/img/structure/B12928216.png)
